molecular formula C17H14ClN3OS B2589694 1-(2-Chlorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034477-41-1

1-(2-Chlorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No. B2589694
CAS RN: 2034477-41-1
M. Wt: 343.83
InChI Key: WRTJBQXYOLLKGF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It has been shown to have potent inhibitory effects on several signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Scientific Research Applications

Nonlinear Optical Properties

A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, was assessed for its significant electro-optic properties using computational methods. The study established its potential applications in nonlinear optics through second and third harmonic generation studies, revealing superior properties for optoelectronic device fabrications due to its high static and dynamic polarizability and harmonic generation values significantly higher than standard urea molecules (Shkir et al., 2018).

Anion Recognition and Sensing

Thioamide, urea, and thiourea derivatives were synthesized and incorporated into dinuclear rhenium(I) diimine tricarbonyl complexes. These complexes act as receptors for anions via hydrogen bonding and electrostatic interactions, highlighting their anion sensing properties compared to earlier amide-based dinuclear rhenium(I) tricarbonyl complexes (Odago et al., 2011).

Cytokinin Activity in Plant Biology

N-phenyl-N′-(4-pyridyl)urea derivatives were synthesized and tested for their cytokinin activity, demonstrating significant effects on tobacco callus bioassay. Among them, N-phenyl-N′-(2-chloro-4-pyridyl)urea showed high activity, indicating its potential as a cytokinin in plant biology and agriculture (Takahashi et al., 1978).

Synthesis and Evaluation as Anticancer Agents

1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant effects, indicating their potential as new anticancer agents and suggesting further research into their application as BRAF inhibitors (Feng et al., 2020).

Corrosion Inhibition in Mild Steel

The inhibition effect of specific urea derivatives in hydrochloric acid solution on mild steel was investigated, showing good performance as inhibitors for mild steel corrosion. The study provided insights into their potential application in corrosion protection, highlighting the significance of urea derivatives in industrial chemistry (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-6-1-2-7-14(13)21-17(22)20-11-12-5-3-9-19-16(12)15-8-4-10-23-15/h1-10H,11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTJBQXYOLLKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

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